6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10645637
InChI: InChI=1S/C17H22ClNO3/c1-5-11-10(4)12-8-14(18)15(20)13(9-19(6-2)7-3)16(12)22-17(11)21/h8,20H,5-7,9H2,1-4H3
SMILES:
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.8 g/mol

6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC10645637

Molecular Formula: C17H22ClNO3

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one -

Specification

Molecular Formula C17H22ClNO3
Molecular Weight 323.8 g/mol
IUPAC Name 6-chloro-8-(diethylaminomethyl)-3-ethyl-7-hydroxy-4-methylchromen-2-one
Standard InChI InChI=1S/C17H22ClNO3/c1-5-11-10(4)12-8-14(18)15(20)13(9-19(6-2)7-3)16(12)22-17(11)21/h8,20H,5-7,9H2,1-4H3
Standard InChI Key ZXSFSVATRKBBMJ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C2=CC(=C(C(=C2OC1=O)CN(CC)CC)O)Cl)C

Introduction

6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are derivatives of coumarin. This compound is characterized by its complex structure, featuring a chloro group, a diethylaminomethyl group, and a hydroxy group attached to the chromenone backbone. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Synthesis and Reaction Conditions

The synthesis of 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. Common methods include the use of appropriate precursors and reagents under controlled conditions such as temperature and solvent choice. Solvents like dichloromethane or ethanol are commonly used, and catalysts may be employed to facilitate certain steps.

Synthesis StepConditions
Precursor SelectionCoumarin derivatives
Reaction SolventsDichloromethane, Ethanol
CatalystsOptional, depending on reaction

Biological Activities and Potential Applications

Research indicates that coumarins exhibit a range of biological activities, including anticoagulant and anti-inflammatory effects. The specific mechanism of action for 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one may involve interaction with enzymes or receptors, leading to its observed effects in biological systems.

Biological ActivityPotential Application
Anticoagulant EffectsCardiovascular Diseases
Anti-inflammatory EffectsInflammatory Disorders

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator